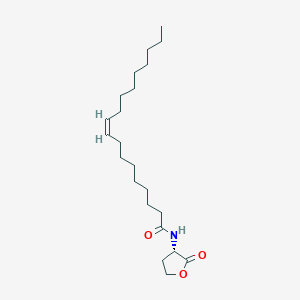

N-cis-octadec-9Z-enoyl-L-Homoserine lactone

Descripción

Propiedades

IUPAC Name |

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEKBLYUYSJMKS-QJRAZLAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Discovery of a Long-Chain Quorum Sensing Signal: N-cis-octadec-9Z-enoyl-L-Homoserine Lactone

A comprehensive guide for researchers, scientists, and drug development professionals on the current understanding and general methodologies relevant to the long-chain N-acyl-homoserine lactone, N-cis-octadec-9Z-enoyl-L-Homoserine lactone. This document outlines the typical procedures for the discovery and isolation of such molecules, contextualizes its likely biological role, and provides detailed experimental frameworks based on established practices in the field of chemical biology and microbiology.

Introduction

This compound is a long-chain N-acyl-homoserine lactone (AHL), a class of signaling molecules pivotal to bacterial communication through a process known as quorum sensing.[1][2] This intricate cell-to-cell signaling allows bacteria to coordinate gene expression in response to population density, regulating a variety of physiological activities, including biofilm formation, virulence, and symbiosis.[2] While the general principles of AHL-mediated quorum sensing are well-established, the specific discovery and isolation of this compound from a natural source are not prominently documented in publicly available scientific literature. This guide, therefore, provides a detailed overview of the generalized experimental workflows and analytical techniques that would be employed for the discovery and characterization of such a molecule, based on studies of similar long-chain AHLs.

Hypothetical Discovery and Isolation Workflow

The discovery of a novel AHL like this compound would typically originate from the investigation of a bacterium exhibiting density-dependent phenotypes. Long-chain AHLs are frequently identified in symbiotic bacteria such as Rhizobium and Sinorhizobium species.[3][4][5][6][7] The workflow for its discovery would likely follow the logical progression outlined below.

Figure 1: A generalized workflow for the discovery and isolation of a novel N-acyl-homoserine lactone.

Experimental Protocols

The following sections detail the likely methodologies for the key experiments involved in the discovery and characterization of this compound.

Screening for AHL Production

A common initial step involves screening bacterial isolates for the production of AHLs using biosensor strains. These are typically genetically modified bacteria that produce a detectable signal (e.g., colorimetric change, fluorescence, or bioluminescence) in the presence of AHLs.

Protocol:

-

Preparation of Biosensor Plates: An appropriate growth medium (e.g., Luria-Bertani agar) is supplemented with a chromogenic substrate if necessary (e.g., X-gal for a LacZ-based biosensor). A lawn of the biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) is spread evenly on the agar surface.

-

Inoculation of Test Strain: The bacterial strain suspected of producing AHLs is streaked across the biosensor lawn.

-

Incubation: The plates are incubated at an appropriate temperature (typically 28-30°C) for 24-48 hours.

-

Observation: A positive result is indicated by the development of a colored or luminescent zone in the biosensor lawn adjacent to the test strain streak.

Extraction and Purification of AHLs

For structural elucidation, the AHL must be purified from a large-scale bacterial culture.

Protocol:

-

Bacterial Culture: The producing bacterium is grown in a suitable liquid medium to a high cell density (stationary phase), where AHL production is typically maximal.

-

Supernatant Collection: The bacterial cells are removed by centrifugation, and the cell-free supernatant is collected.

-

Solvent Extraction: The supernatant is extracted with an organic solvent, typically ethyl acetate, to partition the AHLs into the organic phase. This step is usually performed multiple times to ensure efficient extraction.

-

Concentration: The organic extracts are combined and concentrated in vacuo using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatography to isolate the active compound. High-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) is a common method. Fractions are collected and assayed for activity using the biosensor.

Structural Elucidation

The structure of the purified AHL is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help identify the acyl side chain and the homoserine lactone core.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the precise arrangement of atoms within the molecule, including the length and degree of unsaturation of the acyl chain and the stereochemistry of the homoserine lactone ring.

Quantitative Data

While specific quantitative data for the initial isolation of this compound is unavailable, the following table presents hypothetical data that would be expected from such an endeavor, based on typical yields for long-chain AHLs.

| Parameter | Value | Method of Determination |

| Bacterial Culture Volume | 10 L | - |

| Crude Extract Yield | 500 mg | Gravimetric analysis |

| Purified Compound Yield | 1-5 mg | Gravimetric analysis |

| Molecular Formula | C₂₂H₃₉NO₃ | High-Resolution Mass Spectrometry |

| Molecular Weight | 365.2927 g/mol | High-Resolution Mass Spectrometry |

| ¹H NMR (indicative shifts) | δ 5.34 (m, 2H, -CH=CH-), 4.45 (m, 1H, H-3'), 2.18 (t, 2H, -CH₂-CO-) | ¹H NMR Spectroscopy |

| ¹³C NMR (indicative shifts) | δ 175.8 (C=O, lactone), 173.1 (C=O, amide), 130.0 (-CH=CH-) | ¹³C NMR Spectroscopy |

Signaling Pathway Involvement

This compound, as an AHL, would function as a signaling molecule in a LuxI/LuxR-type quorum sensing circuit.

Figure 2: A generalized LuxI/LuxR-type quorum sensing pathway involving an N-acyl-homoserine lactone.

In this pathway, a LuxI-type synthase synthesizes this compound. As the bacterial population density increases, the extracellular concentration of the AHL rises. The AHL can diffuse across the cell membrane and, upon reaching a threshold concentration, binds to a cognate LuxR-type transcriptional regulator. This AHL-receptor complex then modulates the expression of target genes, leading to a coordinated population-level response.

Conclusion

While the precise historical details of the discovery and isolation of this compound remain elusive in the reviewed literature, this guide provides a robust framework for understanding the processes by which such a molecule would have been identified and characterized. The methodologies outlined here represent the standard practices in the field of bacterial chemical communication and serve as a valuable resource for researchers investigating novel quorum sensing signals. The unique long-chain and unsaturated nature of this particular AHL suggests it likely plays a highly specific role in mediating intricate interactions between bacteria and their environment, a subject ripe for future investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Multiple N-acyl homoserine lactone signals of Rhizobium leguminosarum are synthesized in a distinct temporal pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acyl-Homoserine Lactone Inhibition of Rhizobial Growth Is Mediated by Two Quorum-Sensing Genes That Regulate Plasmid Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-acyl-homoserine lactone inhibition of rhizobial growth is mediated by two quorum-sensing genes that regulate plasmid transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

N-cis-octadec-9Z-enoyl-L-Homoserine lactone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-octadec-9Z-enoyl-L-Homoserine lactone, a member of the N-acyl-homoserine lactone (AHL) family, is a critical signaling molecule in bacterial communication systems known as quorum sensing (QS). As researchers delve deeper into the intricacies of bacterial signaling and its role in pathogenesis, understanding the physicochemical properties and biological interactions of specific AHLs like this compound becomes paramount. This technical guide provides a comprehensive overview of its physical and chemical properties, its role in signaling pathways, and detailed experimental protocols for its study. This molecule is of particular interest due to its involvement in regulating virulence factors in various bacteria and its potential as a target for novel antimicrobial strategies.

Physical and Chemical Properties

This compound is a long-chain AHL characterized by an 18-carbon acyl chain with a cis double bond at the 9th position, attached to a homoserine lactone ring.[1] These structural features confer specific solubility and stability properties that are crucial for its biological function and experimental handling.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₂₂H₃₉NO₃ | [1][2] |

| Molecular Weight | 365.55 g/mol | [2] |

| CAS Number | 1400974-23-3 | [1][2] |

| Appearance | Crystalline solid | [3] |

| Solubility | ||

| in DMSO | ~20 mg/mL | [3] |

| in Dimethylformamide (DMF) | ~20 mg/mL | [3] |

| in DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [3] |

| in Ethanol | Soluble, but not recommended (may open lactone ring) | [3] |

| in Aqueous Buffers | Sparingly soluble | [3] |

| Storage Temperature | -20°C | [1][3] |

| Stability | ≥ 4 years at -20°C | [1][3] |

| Melting Point | Not readily available in cited literature. | |

| Boiling Point | Not readily available in cited literature. |

Signaling Pathways

This compound functions as an autoinducer in Gram-negative bacteria, playing a key role in quorum sensing. This process allows bacteria to coordinate gene expression in a population density-dependent manner, regulating phenotypes such as biofilm formation, virulence factor production, and motility.

The canonical quorum-sensing pathway involving this long-chain AHL follows the LuxI/LuxR-type model. The LuxI homolog, an AHL synthase, produces this compound. As the bacterial population grows, the concentration of the AHL increases. Once a threshold concentration is reached, the AHL diffuses across the bacterial membrane and binds to its cognate intracellular receptor, a LuxR-type transcriptional regulator. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes. This, in turn, modulates the transcription of these genes, leading to a coordinated population-wide response.

Furthermore, this compound has been identified as a potent competitive inhibitor of AhyI, the autoinducer synthase in Aeromonas hydrophila.[4] This inhibitory action presents a potential therapeutic avenue for disrupting quorum sensing in pathogenic bacteria.

Caption: Quorum Sensing Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound, based on established principles for AHL synthesis.

Synthesis of this compound

A common and effective method for the synthesis of N-acyl-homoserine lactones is the acylation of L-homoserine lactone. The following protocol is adapted from general solid-phase synthesis procedures for AHLs.[5]

Materials:

-

Wang resin

-

Fmoc-L-homoserine

-

1-Hydroxybenzotriazole (HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

4-Dimethylaminopyridine (DMAP)

-

Piperidine

-

Oleic acid (cis-9-Octadecenoic acid)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N-Methyl-2-pyrrolidone (NMP)

-

Acetic anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Wang resin in a 9:1 (v/v) mixture of DCM and DMF for 1 hour in a solid-phase synthesis vessel.

-

Loading of Fmoc-L-homoserine: Dissolve Fmoc-L-homoserine (4 eq) and HOBt (4 eq) in a minimal amount of DMF. Add this solution to the swollen resin. Add DIC (4 eq) and a catalytic amount of DMAP (0.1 eq). Agitate the mixture for 12 hours at room temperature. Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry under vacuum.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 30 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x) and DCM (5x).

-

Acylation with Oleic Acid: Dissolve oleic acid (4 eq) and HOBt (4 eq) in DMF. Add this solution to the resin, followed by DIC (4 eq). Agitate the mixture for 12 hours at room temperature. Wash the resin with DMF (5x) and DCM (5x).

-

Cleavage from Resin and Lactonization: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours. This cleaves the molecule from the resin and facilitates the cyclization to form the lactone ring.

-

Precipitation and Collection: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether.

Purification

The crude product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

-

Column: C18 column

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A suitable gradient from high aqueous to high organic content (e.g., 5% to 95% B over 30 minutes).

-

Detection: UV at 214 nm.

Collect fractions corresponding to the major peak and lyophilize to obtain the purified this compound.

Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 366.3 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the homoserine lactone ring, the long acyl chain, and the cis-double bond.

Caption: Experimental Workflow for Synthesis and Purification.

References

Unveiling the Natural Sources of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the natural producers of the quorum-sensing molecule N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-HSL). Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the biosynthesis, identification, and signaling pathways associated with this specific N-acyl homoserine lactone (AHL).

Primary Natural Producer: Sinorhizobium meliloti

The soil bacterium Sinorhizobium meliloti, known for its symbiotic relationship with leguminous plants, stands as a significant natural producer of a variety of long-chain AHLs, including a monounsaturated C18-HSL.[1][2] While direct confirmation of the cis-9Z isomeric form in all studies requires further specific analysis, the presence of an octadecenoyl-L-Homoserine lactone is well-documented.

The biosynthesis of these long-chain AHLs in S. meliloti is governed by the sinRI quorum-sensing locus.[1][3] The SinI synthase is responsible for the production of C18-HSL, among other long-chain AHLs, and its activity is regulated by the transcriptional activator SinR.[1][3][4] This quorum-sensing system plays a crucial role in the symbiotic process with host plants, influencing factors such as exopolysaccharide production and nodulation efficiency.[3][5]

Quantitative Data on AHL Production

Quantitative data for the specific production of this compound by Sinorhizobium meliloti remains largely uncharacterized in the surveyed literature. However, studies have focused on the relative abundance of various long-chain AHLs produced by this bacterium.

Table 1: Profile of Long-Chain AHLs Produced by Sinorhizobium meliloti

| N-Acyl Homoserine Lactone (AHL) | Acyl Chain Length | Saturation | Reference(s) |

| N-dodecanoyl-L-Homoserine lactone | C12 | Saturated | [2][3] |

| N-tetradecanoyl-L-Homoserine lactone | C14 | Saturated | [2] |

| N-3-oxo-tetradecanoyl-L-Homoserine lactone | C14 | 3-oxo | [2] |

| N-hexadecanoyl-L-Homoserine lactone | C16 | Saturated | [2] |

| N-hexadecenoyl-L-Homoserine lactone | C16 | Monounsaturated | [2] |

| N-3-oxo-hexadecenoyl-L-Homoserine lactone | C16 | 3-oxo, Monounsaturated | [2] |

| N-octadecanoyl-L-Homoserine lactone | C18 | Saturated | [2][3] |

| N-octadecenoyl-L-Homoserine lactone | C18 | Monounsaturated | [4] |

Experimental Protocols

The identification and characterization of this compound from bacterial cultures involve a multi-step process encompassing extraction, purification, and structural analysis.

Protocol 1: Extraction of Long-Chain AHLs from Sinorhizobium meliloti

This protocol is adapted from methodologies described for the extraction of long-chain AHLs from S. meliloti cultures.

Materials:

-

Sinorhizobium meliloti culture grown to late exponential or stationary phase.

-

Ethyl acetate (acidified with 0.1% v/v glacial acetic acid) or Dichloromethane.

-

Anhydrous sodium sulfate.

-

Rotary evaporator.

-

Methanol (HPLC grade).

-

0.22 µm syringe filters.

Procedure:

-

Harvesting: Centrifuge the bacterial culture to pellet the cells. For long-chain AHLs which may be retained intracellularly, it is advisable to extract the whole culture (supernatant and cell pellet).

-

Solvent Extraction:

-

Add an equal volume of acidified ethyl acetate or dichloromethane to the culture sample.

-

Agitate vigorously for 1-2 minutes to ensure thorough mixing and extraction.

-

Allow the phases to separate. The organic phase (containing the AHLs) will be the bottom layer with dichloromethane and the top layer with ethyl acetate.

-

Carefully collect the organic phase.

-

Repeat the extraction process on the aqueous phase two more times to maximize the yield.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract to remove the sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

-

Reconstitution: Reconstitute the dried extract in a small, known volume of HPLC-grade methanol for subsequent analysis.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before analytical procedures.

Protocol 2: Analytical Identification and Structural Confirmation

Following extraction, a combination of chromatographic and spectrometric techniques is employed for the identification and structural elucidation of the target AHL.

A. Thin-Layer Chromatography (TLC) Analysis:

-

Stationary Phase: C18 reversed-phase TLC plates.

-

Mobile Phase: Methanol:Water (e.g., 60:40 v/v).

-

Detection: The developed TLC plate is overlaid with an agar layer containing a suitable AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4)) that can detect a broad range of AHLs. The production of a visible signal (e.g., color change or bioluminescence) at a specific retention factor (Rf) indicates the presence of AHLs.

B. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Column: C18 reversed-phase HPLC column.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid.

-

Detection: Mass spectrometry is used for the detection and identification of the AHLs based on their mass-to-charge ratio (m/z).

-

Confirmation: For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The fragmentation pattern of the parent ion is compared with that of a synthetic standard of this compound to confirm its identity and the position of the double bond.

C. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The fatty acid moiety of the AHL can be analyzed by GC-MS after hydrolysis and methylation to form fatty acid methyl esters (FAMEs).

-

Analysis: The FAMEs are separated by gas chromatography and identified by their mass spectra. The position and geometry of the double bond can be determined by specific derivatization techniques (e.g., with dimethyl disulfide) followed by GC-MS analysis, or by comparison of retention times and mass spectra with a synthetic standard of the methyl ester of cis-9-octadecenoic acid.

Signaling Pathways and Logical Relationships

The production and perception of this compound in Sinorhizobium meliloti are integral to its quorum-sensing network, primarily regulated by the SinR/SinI system.

Caption: The SinR/SinI quorum-sensing circuit in Sinorhizobium meliloti.

The workflow for the identification of this compound from a bacterial culture is a systematic process.

Caption: Experimental workflow for the identification of C18:1-HSL.

References

- 1. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Quorum Sensing in Sinorhizobium meliloti-Alfalfa Symbiosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone in Bacterial Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), a cell-density-dependent communication system in Gram-negative bacteria. This technical guide focuses on the long-chain AHL, N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-HSL). While the broader class of C18-HSLs is known to be produced by bacteria such as Sinorhizobium meliloti, this specific isomer has been identified as a potent inhibitor of AHL biosynthesis in other species. This document provides a comprehensive overview of the current understanding of C18:1-HSL's role in bacterial communication, including its biosynthesis, perception, and the downstream physiological processes it regulates. Detailed experimental protocols for its study and quantitative data are presented to facilitate further research and drug development efforts targeting bacterial quorum sensing.

Introduction to this compound

This compound is a long-chain N-acyl-homoserine lactone with the molecular formula C₂₂H₃₉NO₃ and a molecular weight of 365.55.[1] Like other AHLs, it consists of a conserved homoserine lactone ring linked to a fatty acyl side chain, in this case, an 18-carbon chain with a cis double bond at the 9th position.[1][2] AHLs are key signaling molecules in quorum sensing, a process that allows bacteria to coordinate gene expression in response to population density.[2] This coordinated behavior includes the regulation of virulence factor production and biofilm formation.[2]

The specificity of AHL-mediated signaling is determined by the length of the acyl chain, modifications at the C3 position, and the presence of double bonds in the acyl chain, which influence the binding affinity to their cognate LuxR-type transcriptional regulators.[2]

Biosynthesis and Regulation

The biosynthesis of AHLs is generally catalyzed by a LuxI-type synthase. While the direct biosynthesis of this compound has not been extensively characterized, the production of a related molecule, N-octadecanoyl-L-homoserine lactone (C18-HSL), has been identified in the nitrogen-fixing symbiont Sinorhizobium meliloti.[3][4] In S. meliloti, the sinI gene encodes the synthase responsible for the production of a variety of long-chain AHLs, including C18-HSL.[3] The expression of sinI is positively regulated by the LuxR-type transcriptional regulator SinR, creating a positive feedback loop.[3] Disruption of sinI abolishes the production of these long-chain AHLs, while a mutation in sinR leads to a significant reduction in their synthesis.[3][5]

Signaling Pathway and Physiological Roles

The canonical AHL signaling pathway involves the diffusion of AHLs across the bacterial cell membrane. At a threshold concentration, AHLs bind to and activate their cognate LuxR-type receptors. The AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.[6]

In S. meliloti, the SinRI quorum-sensing system, which produces long-chain AHLs like C18-HSL, is involved in regulating symbiotic processes with its host plant, Medicago sativa.[3] Mutants in sinI and sinR show a decrease in the number of nitrogen-fixing nodules, indicating a role for long-chain AHLs in this symbiotic relationship.[3][5] Furthermore, the SinRI system, in conjunction with another LuxR-type receptor, ExpR, regulates the production of exopolysaccharide II (EPS-II) and swarming motility.[7]

Interestingly, this compound has also been investigated for its inhibitory properties. An in silico study on Aeromonas hydrophila, a pathogen of aquatic organisms, identified this molecule as a competitive inhibitor of the AHL synthase AhyI.[8] This suggests a potential role for this long-chain AHL as a quorum quenching agent, disrupting bacterial communication in other species.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related long-chain AHLs.

| Parameter | Organism | Value | Method | Reference |

| Optimal Inhibitory Concentration of this compound on AI-1 production | Aeromonas hydrophila | 40 µM | In vitro bacterial culture assay | [8] |

| AHLs produced by SinI synthase | Sinorhizobium meliloti | C12-HSL, C14-HSL, 3-oxo-C14-HSL, C16-HSL, C16:1-HSL, 3-oxo-C16:1-HSL, and C18-HSL | Not specified | [7] |

Experimental Protocols

Extraction and Quantification of Long-Chain AHLs

A robust method for the extraction and quantification of long-chain AHLs is crucial for studying their production and distribution.

5.1.1. Extraction

-

Liquid-Liquid Extraction (LLE): Bacterial culture supernatants are extracted with an equal volume of a non-polar solvent such as dichloromethane or ethyl acetate. The organic phase containing the AHLs is then collected and evaporated to dryness.

-

Solid-Phase Extraction (SPE): This method offers a higher degree of purification. The sample is passed through a solid-phase cartridge (e.g., C18), which retains the AHLs. The cartridge is then washed, and the AHLs are eluted with a suitable solvent like methanol or acetonitrile.

5.1.2. Quantification

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the gold standard for AHL quantification. The extracted AHLs are separated by HPLC and then detected and quantified by mass spectrometry. This technique provides high sensitivity and specificity.[9][10]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Sinorhizobium meliloti as an indicator for specific detection of long-chain N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico analysis of AhyI protein and AI-1 inhibition using this compound inhibitor in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantitative profiling of N-acyl-L-homoserine lactone and 2-alkyl-4(1H)-quinolone families of quorum-sensing signaling molecules using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

N-cis-octadec-9Z-enoyl-L-Homoserine lactone: A Technical Guide to a Long-Chain Quorum Sensing Signal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors by regulating gene expression in response to population density. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Among the best-characterized autoinducers in Gram-negative bacteria are the N-acyl-L-homoserine lactones (AHLs). This technical guide provides an in-depth overview of N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-Δ9 cis-(L)-HSL), a long-chain AHL that plays a crucial role in the symbiotic bacterium Sinorhizobium meliloti. We will delve into its biosynthesis, signaling pathway, regulated genes, and the experimental protocols for its study.

Core Concepts

This compound is a member of the AHL family of signaling molecules, characterized by a homoserine lactone ring linked to a C18 acyl chain with a cis double bond at the ninth carbon. In Sinorhizobium meliloti, this long-chain AHL is a key component of the SinI/SinR quorum sensing system, which is integral to the bacterium's symbiotic relationship with its host plant, alfalfa.[1][2] The SinI/SinR system, in conjunction with another LuxR homolog, ExpR, regulates a variety of physiological processes, including exopolysaccharide (EPS) production, motility, and the efficiency of nodulation.[3][4][5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₂H₃₉NO₃ |

| Molecular Weight | 365.55 g/mol |

| CAS Number | 1400974-23-3 |

| Synonyms | C18:1-Δ9 cis-(L)-HSL, N-(2-oxotetrahydrofuran-3S-yl) Oleyl Amide |

Table 2: Quantitative Data on the SinI/SinR Quorum Sensing System

| Parameter | Value | Organism/System | Notes |

| Effective Concentration (general long-chain AHLs) | ~200 nM | Sinorhizobium meliloti | Concentration of a mix of SinI-produced AHLs (C14-HSL and C16:1-HSL) that affected the accumulation of 75% of QS-regulated proteins.[3] |

| Binding Affinity (Kd) of C18-HSL to SinR | Data not available | - | Further research is needed to determine the specific binding affinity. |

| Binding Affinity (Kd) of C18-HSL to ExpR | Data not available | - | Further research is needed to determine the specific binding affinity. |

| Genes Regulated | See Table 3 | Sinorhizobium meliloti | A partial list of genes and operons regulated by the SinI/SinR and ExpR system. |

Table 3: Selected Genes and Phenotypes Regulated by the SinI/SinR/ExpR Quorum Sensing System in Sinorhizobium meliloti

| Gene/Operon | Function | Regulation | Phenotypic Consequence |

| sinI | AHL synthase | Positive autoregulation via ExpR | Production of long-chain AHLs, including C18-HSL.[6] |

| exp operon (e.g., expE2) | Exopolysaccharide II (EPS II) synthesis | Positive regulation by ExpR-AHL complex | Production of symbiotically important exopolysaccharide.[5] |

| visN/visR | Motility regulation | Negative regulation by ExpR-AHL complex | Downregulation of motility at high cell density.[4] |

| Nodule formation genes | Symbiosis | Overall positive influence | Increased efficiency of nodule initiation on the host plant.[3] |

Signaling Pathway

The biosynthesis and signaling cascade of this compound in Sinorhizobium meliloti involves the synthase SinI and the transcriptional regulators SinR and ExpR.

Caption: The SinI/SinR/ExpR quorum sensing circuit in Sinorhizobium meliloti.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of long-chain AHLs can be adapted for C18-HSL. This typically involves the acylation of L-homoserine lactone.

Materials:

-

L-homoserine lactone hydrobromide

-

Oleoyl chloride (cis-9-Octadecenoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol:

-

Dissolve L-homoserine lactone hydrobromide in anhydrous DCM.

-

Add triethylamine to the solution to neutralize the hydrobromide and deprotonate the amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of oleoyl chloride in anhydrous DCM to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Detection and Quantification by HPLC-MS/MS

High-performance liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and specific method for the detection and quantification of AHLs.

Caption: A typical workflow for the HPLC-MS/MS analysis of C18-HSL.

Protocol:

-

Sample Preparation:

-

Centrifuge the bacterial culture to pellet the cells.

-

Extract the supernatant twice with an equal volume of acidified ethyl acetate.

-

Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

-

-

HPLC Separation:

-

Inject the reconstituted extract onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A suitable gradient would be a linear increase in B over time.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for C18-HSL is [M+H]⁺ at m/z 366.3. A characteristic product ion is the homoserine lactone ring fragment at m/z 102.0.

-

Develop a standard curve using synthesized and purified C18-HSL to quantify its concentration in the samples.

-

Bioassay for Long-Chain AHLs

A bioassay using a reporter strain can be employed to detect the biological activity of C18-HSL. A specific reporter strain for long-chain AHLs can be constructed using Sinorhizobium meliloti.[7][8]

Materials:

-

S. meliloti reporter strain (e.g., a sinI mutant with a lacZ reporter fused to a SinI/ExpR-regulated promoter).

-

Luria-Bertani (LB) agar plates.

-

Soft agar overlay.

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

-

C18-HSL standard or sample extracts.

Protocol:

-

Prepare a lawn of the S. meliloti reporter strain on an LB agar plate.

-

Alternatively, prepare a soft agar overlay containing the reporter strain and pour it over a base agar plate.

-

Spot a known amount of C18-HSL standard or the sample extract onto a sterile paper disc and place it on the agar surface.

-

Incubate the plate at the optimal growth temperature for S. meliloti (e.g., 30°C) overnight.

-

The presence of C18-HSL will induce the expression of the lacZ reporter gene, leading to the hydrolysis of X-Gal and the formation of a blue halo around the paper disc.

-

The diameter of the halo can be used as a semi-quantitative measure of the C18-HSL concentration.

Conclusion

This compound is a significant long-chain quorum sensing signal molecule, particularly in the context of the symbiotic bacterium Sinorhizobium meliloti. The SinI/SinR/ExpR signaling cascade, in which C18-HSL is a key player, orchestrates a range of physiological processes crucial for the bacterium's interaction with its host. While the biosynthetic pathway and many of the regulated genes have been identified, further research is needed to elucidate the specific binding kinetics of C18-HSL with its cognate receptors and to fully map the downstream regulatory network. The experimental protocols provided in this guide offer a foundation for researchers to further investigate this fascinating molecule and its role in bacterial communication and symbiosis, with potential applications in agriculture and the development of novel antimicrobial strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of the Sinorhizobium meliloti sinR/sinI Locus and the Production of Novel N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Sinorhizobium meliloti as an Indicator for Specific Detection of Long-Chain N-Acyl Homoserine Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Use of Sinorhizobium meliloti as an indicator for specific detection of long-chain N-acyl homoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-cis-octadec-9Z-enoyl-L-Homoserine Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18-HSL) is a long-chain acyl-homoserine lactone (AHL) that has been identified as a potent inhibitor of bacterial quorum sensing (QS). This technical guide delineates the core mechanism of action of C18-HSL, focusing on its role as a competitive inhibitor of the autoinducer synthase AhyI in the opportunistic pathogen Aeromonas hydrophila. This document provides a comprehensive overview of the current understanding of C18-HSL's activity, including available quantitative data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of microbiology, drug discovery, and biofilm research who are investigating novel anti-infective strategies targeting bacterial communication.

Core Mechanism of Action: Competitive Inhibition of AhyI

An in silico molecular docking study has identified 16 amino acid residues in the active site of AhyI that are predicted to interact with C18-HSL. These residues are V24, R27, F28, R31, W34, V36, D45, M77, F82, T101, R102, L103, I104, V143, S145, and V168.[3] This structural insight provides a basis for the rational design of more potent AhyI inhibitors.

Quantitative Data

While a specific IC50 value for the inhibition of AhyI by C18-HSL is not yet available in the published literature, one study has demonstrated the potent inhibitory effect of this molecule.

| Compound | Target | Organism | Observed Effect | Concentration | Citation |

| This compound (C18-HSL) | AhyI | Aeromonas hydrophila | Optimal inhibition of Autoinducer-1 (AI-1) production | 40 µM | [3] |

Further research is required to determine the precise IC50 value and to quantify the inhibitory effects of C18-HSL on biofilm formation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the AhyI-mediated quorum-sensing pathway and the mechanism of its inhibition by C18-HSL, as well as a logical workflow for inhibitor screening.

Caption: AhyI-mediated quorum sensing and competitive inhibition by C18-HSL.

Caption: Experimental workflow for screening AhyI inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

In Vitro AhyI Inhibition Assay (IC50 Determination)

This protocol describes a generalized method for determining the IC50 value of C18-HSL against AhyI. This assay measures the production of the autoinducer, which can be quantified using a reporter strain or analytical methods like HPLC-MS.

Materials:

-

Purified AhyI enzyme

-

S-adenosylmethionine (SAM) solution

-

Acyl-ACP or Acyl-CoA (e.g., Butyryl-CoA) solution

-

This compound (C18-HSL) stock solution (in DMSO or ethanol)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT)

-

Quenching solution (e.g., 10% acetic acid)

-

Reporter strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026) or HPLC-MS equipment

-

96-well microplates

-

Incubator

-

Plate reader (for reporter strain assay)

Procedure:

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of C18-HSL in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50. Include a vehicle control (buffer with the same concentration of DMSO or ethanol as the inhibitor dilutions).

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the purified AhyI enzyme to each well. Then, add the different concentrations of the C18-HSL dilutions to the respective wells. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of SAM and the acyl substrate (e.g., Butyryl-CoA) to each well.

-

Reaction Incubation: Incubate the plate at the optimal temperature for AhyI activity (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

-

Reaction Quenching: Stop the reaction by adding the quenching solution.

-

Quantification of Autoinducer:

-

Reporter Strain Assay: Add the quenched reaction mixture to a culture of the appropriate reporter strain. Incubate and measure the reporter signal (e.g., β-galactosidase activity or violacein production) using a plate reader.

-

HPLC-MS Analysis: Extract the autoinducer from the reaction mixture using an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC-MS to quantify the amount of autoinducer produced.

-

-

Data Analysis: Calculate the percentage of inhibition for each C18-HSL concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the C18-HSL concentration and fit the data to a dose-response curve to determine the IC50 value.

Biofilm Formation Inhibition Assay

This protocol outlines a method to quantify the effect of C18-HSL on biofilm formation by Aeromonas hydrophila.

Materials:

-

Aeromonas hydrophila culture

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

This compound (C18-HSL) stock solution

-

96-well flat-bottom sterile microplates

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%) or acetic acid (33%)

-

Phosphate-buffered saline (PBS)

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow an overnight culture of Aeromonas hydrophila. Dilute the culture in fresh TSB to a starting OD600 of approximately 0.05.

-

Inhibitor Treatment: In a 96-well plate, add the diluted bacterial culture to each well. Add different concentrations of C18-HSL to the wells. Include a vehicle control and a media-only control.

-

Incubation: Incubate the plate at the optimal growth temperature for Aeromonas hydrophila (e.g., 30°C) for 24-48 hours without shaking.

-

Removal of Planktonic Cells: Carefully discard the culture medium from the wells. Gently wash the wells twice with PBS to remove non-adherent cells.

-

Staining of Biofilm: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Discard the crystal violet solution and wash the wells three times with PBS.

-

Solubilization of Crystal Violet: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of biofilm inhibition for each C18-HSL concentration compared to the vehicle control.

Potential for Interaction with LuxR-Type Receptors

While the primary identified mechanism of action for C18-HSL is the inhibition of the synthase AhyI, its structural similarity to native AHLs suggests a potential for interaction with LuxR-type receptors. Long-chain AHLs are known to bind to specific LuxR homologs. However, to date, there is no published experimental data on the binding affinity (e.g., dissociation constant, Kd) of this compound to any LuxR-type receptor. Future research should investigate this possibility to provide a more complete understanding of the molecule's biological activity.

Conclusion

This compound is a promising quorum-sensing inhibitor that acts through the competitive inhibition of the autoinducer synthase AhyI. This technical guide has provided a detailed overview of its mechanism of action, available quantitative data, and relevant experimental protocols. Further research is warranted to elucidate its precise inhibitory constants, its full spectrum of anti-biofilm activity, and its potential interactions with LuxR-type receptors. Such studies will be instrumental in evaluating the therapeutic potential of C18-HSL and its analogs as novel anti-infective agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. In silico analysis of AhyI protein and AI-1 inhibition using this compound inhibitor in Aeromonas hydrophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Social Life of Aeromonas through Biofilm and Quorum Sensing Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Unsaturated Long-Chain Acyl-Homoserine Lactones in Bacterial Communication: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS), a sophisticated mechanism of cell-to-cell communication, allows bacteria to monitor their population density and collectively regulate gene expression.[1] Central to this process in many Gram-negative bacteria is a class of signaling molecules known as N-acyl-homoserine lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl chain that can vary in length, saturation, and substitution at the C3 position.[1][2] While short-chain AHLs have been extensively studied, there is a growing body of evidence highlighting the critical and distinct roles of their long-chain (≥ C12) and unsaturated counterparts, particularly in complex microbial environments.

This technical guide provides a comprehensive overview of the natural role of unsaturated long-chain AHLs. It is designed to be a valuable resource for researchers, scientists, and drug development professionals investigating bacterial signaling, with a focus on providing actionable data, detailed experimental protocols, and clear visualizations of the underlying molecular pathways.

Data Presentation: Quantitative Analysis of Unsaturated Long-Chain AHL Production

A diverse array of bacteria, particularly those in marine and symbiotic environments, produce unsaturated long-chain AHLs. The specific types and quantities of these molecules can vary significantly between species and are influenced by culture conditions. The following tables summarize the quantitative data available on the production of these signaling molecules.

| Bacterial Species | Strain | Unsaturated Long-Chain AHL Produced | Concentration | Reference |

| Dinoroseobacter shibae | DFL-12 | (Z)-N-octadec-11-enoyl-HSL (C18:1-HSL) | Low abundance in wild-type | [3] |

| (2E,11Z)-N-octadeca-2,11-dienoyl-HSL (C18:2-HSL) | Major AHL, produced in large amounts upon luxI1 overexpression | [3] | ||

| Phaeobacter inhibens | DSM 17395 | C16:1-HSL | - | [4] |

| C18:1-HSL | - | [4] | ||

| Sinorhizobium meliloti | 8530 | C16:1-HSL | 5 nM restores swarming motility in sinI mutant | [5] |

| 3-oxo-C16:1-HSL | - | [5] | ||

| Roseobacter group strains | Multiple | 7-tetradecenoyl-HSL (7-C14:1-HSL) | Widespread, concentrations can range from 17.5 to 58.7 mg/L (56.6-189.7 µM) in Phaeobacter inhibens | [6] |

Experimental Protocols

The accurate detection, extraction, and quantification of unsaturated long-chain AHLs are fundamental to their study. The following section provides detailed methodologies for key experiments.

Protocol 1: Extraction of Long-Chain AHLs from Bacterial Cultures

This protocol describes a liquid-liquid extraction method suitable for recovering long-chain AHLs from bacterial culture supernatants.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (HPLC grade)

-

Glacial acetic acid

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

0.22 µm syringe filter

-

Centrifuge and appropriate tubes

-

Separatory funnel

Procedure:

-

Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Acidification: Acidify the supernatant to approximately pH 2.0 with glacial acetic acid (0.1% v/v).

-

First Extraction: Transfer the acidified supernatant to a separatory funnel and add an equal volume of ethyl acetate. Shake vigorously for 2 minutes and allow the phases to separate. Collect the upper organic phase.

-

Second Extraction: Repeat the extraction of the aqueous phase with another equal volume of ethyl acetate to maximize recovery.

-

Drying: Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Solvent Evaporation: Filter to remove the magnesium sulfate and evaporate the ethyl acetate using a rotary evaporator at 40°C until a dry residue is obtained.

-

Resuspension: Resuspend the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filtration: Filter the resuspended extract through a 0.22 µm syringe filter.

-

Storage: Store the final extract at -20°C until analysis.

Caption: Workflow for Liquid-Liquid Extraction of AHLs.

Protocol 2: Detection and Quantification of Long-Chain AHLs using Agrobacterium tumefaciens A136 Bioassay

This bioassay utilizes a reporter strain of A. tumefaciens (A136) that lacks its own AHL synthase but contains a traR gene and a traG-lacZ reporter fusion. In the presence of exogenous AHLs, TraR activates the expression of β-galactosidase, which can be quantified.

Materials:

-

Agrobacterium tumefaciens A136 reporter strain

-

AB minimal medium

-

Gentamicin

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

AHL extract or synthetic AHL standards

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Prepare Reporter Strain Culture: Grow A. tumefaciens A136 overnight in AB minimal medium supplemented with gentamicin at 28°C with shaking.

-

Prepare Assay Plate: In a 96-well microtiter plate, add a defined volume of fresh AB medium containing X-gal to each well.

-

Add AHLs: Add serial dilutions of the AHL extract or synthetic long-chain AHL standards to the wells. Include a negative control with no added AHL.

-

Inoculate with Reporter Strain: Inoculate each well with the overnight culture of A. tumefaciens A136.

-

Incubation: Incubate the plate at 28°C for 24-48 hours. The development of a blue color indicates the presence of AHLs.

-

Quantification: To quantify β-galactosidase activity, lyse the cells (e.g., with toluene) and add ONPG (o-nitrophenyl-β-D-galactopyranoside). Measure the absorbance at 420 nm over time. The rate of yellow color development is proportional to the β-galactosidase activity and, consequently, the AHL concentration.

Protocol 3: Quantitative Analysis of Long-Chain AHLs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the identification and quantification of AHLs.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

LC Parameters (Representative):

-

Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[7]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the long-chain AHLs. A typical gradient might be: 0-5 min, 20% B; 5-35 min, 20-100% B; 35-43 min, 100% B; 43-47 min, 100-20% B; 47-55 min, 20% B.[8]

-

Flow Rate: 0.2-0.4 mL/min.[7]

-

Column Temperature: 40°C.[7]

-

Injection Volume: 5 µL.[7]

MS/MS Parameters (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for the precursor ion ([M+H]⁺) and the characteristic product ion (m/z 102), which corresponds to the homoserine lactone ring.

-

Collision Energy: Optimized for each specific AHL.

Caption: Workflow for LC-MS/MS Analysis of AHLs.

Signaling Pathways and Regulated Functions

Unsaturated long-chain AHLs regulate a diverse array of physiological processes, often in a species-specific manner. The interaction of these AHLs with their cognate LuxR-type receptors leads to the activation or repression of target gene expression.

The Sinorhizobium meliloti ExpR/SinRI System

In the nitrogen-fixing symbiont Sinorhizobium meliloti, the ExpR/SinRI quorum-sensing system plays a crucial role in the interaction with its legume host. The sinI gene directs the synthesis of several long-chain AHLs, including the unsaturated C16:1-HSL and 3-oxo-C16:1-HSL.[5] These AHLs bind to the LuxR-type receptor ExpR, which in turn regulates the expression of a large number of genes.[5][9]

Key regulated processes include:

-

Exopolysaccharide (EPS) Production: The ExpR/AHL complex activates the expression of the exp genes, leading to the production of EPS II, a symbiotically important exopolysaccharide.[10]

-

Motility: The sinI mutant exhibits defective swarming motility, which can be restored by the addition of nanomolar concentrations of C16:1-HSL.[5]

-

Symbiosis: Mutants in the sinRI locus show a delay in nodule initiation on their host plant, Medicago truncatula, indicating the importance of this QS system in establishing a successful symbiosis.[5]

Caption: ExpR/SinRI Signaling Pathway in S. meliloti.

The Dinoroseobacter shibae Quorum Sensing Cascade

The marine bacterium Dinoroseobacter shibae produces the novel unsaturated long-chain AHLs, C18:1-HSL and C18:2-HSL.[3] These molecules are involved in a complex regulatory network that controls cellular morphology and behavior. A knockout mutant of the luxI1 synthase gene, which is responsible for the production of these AHLs, exhibits a uniform morphology and divides only by binary fission, in contrast to the pleomorphic wild-type.[11]

Key regulated processes include:

-

Cell Division and Morphology: The AHLs produced by LuxI1 induce morphological heterogeneity and different modes of cell division.[11]

-

Flagellar Biosynthesis and Motility: The expression of genes responsible for flagellar biosynthesis is downregulated in the luxI1 mutant.[11]

-

Type IV Secretion System (T4SS): Genes encoding the T4SS are also downregulated in the absence of the long-chain unsaturated AHLs.[11]

Caption: Quorum Sensing Pathway in D. shibae.

Biophysical Interactions with LuxR-Type Receptors

The specificity and activity of AHL-mediated quorum sensing are determined by the precise molecular interactions between the AHL signal and its cognate LuxR-type receptor. The length and saturation of the acyl chain are critical determinants of this interaction.

The binding of an AHL to a LuxR-type protein is thought to induce a conformational change that stabilizes the protein and promotes dimerization.[12][13] This AHL-LuxR dimer is then competent to bind to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.[12]

Molecular docking studies suggest that the acyl chain of the AHL molecule fits into a hydrophobic pocket within the LuxR receptor.[14] The presence of double bonds in the acyl chain can introduce conformational constraints, potentially leading to a more specific and higher-affinity interaction with the receptor. For example, the mono-unsaturated C14:1-HSL, with its preferential curved shape, is thought to be particularly well-adapted for binding to its cognate receptor.[14]

Further research is needed to fully elucidate the biophysical principles governing the interaction of unsaturated long-chain AHLs with their receptors. Such studies will be invaluable for the rational design of quorum sensing agonists and antagonists with therapeutic potential.

Conclusion

Unsaturated long-chain AHLs are emerging as key players in bacterial communication, mediating a wide range of important biological functions, from symbiosis to virulence. Their unique chemical structures confer a high degree of specificity to their signaling, allowing for intricate regulation of gene expression in complex microbial communities. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further investigate the fascinating world of these potent signaling molecules and to explore their potential as targets for novel antimicrobial strategies. As our understanding of these complex signaling networks grows, so too will our ability to manipulate them for the benefit of human health and the environment.

References

- 1. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Acyl-group specificity of AHL synthases involved in quorum-sensing in Roseobacter group bacteria [beilstein-journals.org]

- 5. sinI- and expR-Dependent Quorum Sensing in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jsbms.jp [jsbms.jp]

- 8. researchgate.net [researchgate.net]

- 9. Temporal Expression Program of Quorum Sensing-Based Transcription Regulation in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum Sensing Controls Exopolysaccharide Production in Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 11. You are what you talk: quorum sensing induces individual morphologies and cell division modes in Dinoroseobacter shibae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Microbial Primer: LuxR-LuxI Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proteomic Analysis of Wild-Type Sinorhizobium meliloti Responses to N-Acyl Homoserine Lactone Quorum-Sensing Signals and the Transition to Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-cis-octadec-9Z-enoyl-L-Homoserine lactone by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of the long-chain N-acyl homoserine lactone (AHL), N-cis-octadec-9Z-enoyl-L-Homoserine lactone (C18:1-HSL), in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The described methodology is crucial for researchers studying quorum sensing in bacteria that utilize long-chain AHLs for cell-to-cell communication. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of key quantitative parameters.

Introduction

Quorum sensing is a cell density-dependent communication system used by many bacteria to coordinate gene expression.[1] N-acyl homoserine lactones (AHLs) are a prominent class of signaling molecules in Gram-negative bacteria.[2][3] The length and modification of the acyl side chain confer specificity to these signals. Long-chain AHLs, such as this compound, play significant roles in various biological processes, including biofilm formation and virulence.[4] Accurate and sensitive detection of these molecules is essential for understanding their function and for the development of quorum sensing inhibitors. HPLC-MS/MS offers a robust and specific method for the analysis of AHLs in complex biological samples.[2][5][6]

Experimental Protocol

This protocol outlines a general procedure for the extraction and quantification of C18:1-HSL from bacterial culture supernatants. Optimization may be required for different sample matrices.

Sample Preparation (AHL Extraction)

-

Cell Removal: Centrifuge the bacterial culture (e.g., 10 mL) at 12,000 x g for 10 minutes at 4°C to pellet the cells.[7]

-

Supernatant Collection: Carefully transfer the supernatant to a new tube. For removal of any remaining cells, the supernatant can be filtered through a 0.22 µm filter.[7]

-

Solvent Extraction:

-

Acidify the supernatant with formic acid to a final concentration of 0.1% (v/v).

-

Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate (containing 0.1% formic acid).[7]

-

Vortex the mixture vigorously for 3 minutes.[8]

-

Centrifuge at 3,000 rpm for 15 minutes to separate the phases.[8]

-

Carefully collect the upper organic phase (ethyl acetate).

-

Repeat the extraction two more times, pooling the organic phases.[7][8]

-

-

Drying: Evaporate the pooled ethyl acetate extract to dryness using a rotary evaporator or a stream of nitrogen gas.[7]

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of HPLC-grade methanol.[8]

-

Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter prior to HPLC-MS/MS analysis.[8]

HPLC-MS/MS Analysis

The following is a representative HPLC-MS/MS method adaptable for C18:1-HSL analysis.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 100 mm, 2.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with a higher aqueous percentage and ramp up to a high organic percentage to elute the long-chain, hydrophobic C18:1-HSL. A representative gradient could be: 10% B for 3 min, ramp to 100% B over 21 min, hold at 100% B for 2 min, return to 10% B.[9] |

| Flow Rate | 0.4 mL/min[9] |

| Injection Volume | 10-20 µL[8][9] |

| Column Temperature | 30°C[7][9] |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) or Precursor Ion Scan |

| Precursor Ion (Q1) | [M+H]⁺ for C18:1-HSL (m/z 380.3) |

| Product Ion (Q3) | m/z 102.0 (characteristic fragment of the homoserine lactone ring)[2][7] |

| Capillary Voltage | ~3.5-4.5 kV[8][9] |

| Collision Energy | Optimization required, typically in the range of 20-30 V[7][9] |

| Desolvation Gas Temp. | ~300-450°C[7][9] |

| Source Temperature | ~110°C[7] |

Note: The exact m/z value for the precursor ion of C18:1-HSL should be calculated based on its chemical formula (C22H39NO3) and confirmed with a standard.

Data Presentation

Quantitative data for C18:1-HSL and other relevant AHLs should be summarized for clear comparison.

Table 3: Quantitative Data Summary for AHL Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| C18:1-HSL | 380.3 | 102.0 | To be determined | To be determined | To be determined |

| C6-HSL | 200.1 | 102.0 | To be determined | To be determined | To be determined |

| C8-HSL | 228.2 | 102.0 | To be determined | To be determined | To be determined |

| 3-oxo-C12-HSL | 298.2 | 102.0 | To be determined | To be determined | To be determined |

Retention times, LOD, and LOQ are method-dependent and should be determined experimentally using analytical standards.

Visualization

Experimental Workflow

The overall experimental workflow from sample preparation to data analysis is depicted below.

Caption: Workflow for C18:1-HSL Analysis.

Quorum Sensing Signaling Pathway

The general mechanism of AHL-mediated quorum sensing is illustrated in the following diagram.

Caption: AHL-Mediated Quorum Sensing.

Conclusion

The described HPLC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound. This methodology is a valuable tool for researchers investigating quorum sensing in bacteria that produce long-chain AHLs, and can be adapted for the analysis of a wide range of these signaling molecules in various biological contexts.

References

- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Detection of the Bacterial Quorum-Sensing Signaling Molecules N-Acyl-Homoserine Lactones (HSL) and N-Acyl-Homoserine (HS) with an Enzyme-Linked Immunosorbent Assay (ELISA) and via Ultrahigh-Performance Liquid Chromatography Coupled to Mass Spectrometry (UHPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 6. Liquid Chromatography/Mass Spectrometry (LC/MS) for the Detection and Quantification of N-Acyl-L-Homoserine Lactones (AHLs) and 4-Hydroxy-2-Alkylquinolines (HAQs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-cis-octadec-9Z-enoyl-L-Homoserine lactone in Biofilm Formation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

While specific quantitative data on the biofilm inhibitory concentration of N-cis-octadec-9Z-enoyl-L-Homoserine lactone is not extensively available in the public domain, the following table summarizes the inhibitory effects of analogous compounds on biofilm formation in Pseudomonas aeruginosa. This data can serve as a reference for designing experiments with this compound.

| Compound ID | Bacterial Strain | Concentration Range (µM) | Observed Effect on Biofilm Formation | Reference |

| Analog 1 | P. aeruginosa PAO1 | 50 - 400 | Dose-dependent inhibition, with approximately 35% reduction at concentrations from 50 to 400 µM. | [4] |

| Analog 2 | P. aeruginosa PAO1 | 200 - 400 | Significant inhibition, with over 60% reduction at concentrations above 200 µM. | [4][5] |

Signaling Pathway

The following diagram illustrates the AhyI-mediated quorum sensing pathway and the inhibitory action of this compound.

Caption: AhyI-mediated quorum sensing and its inhibition.

Experimental Protocols

Protocol 1: General Biofilm Inhibition Assay using Crystal Violet

This protocol details a standard method to quantify the effect of this compound on bacterial biofilm formation in a 96-well plate format.

Materials:

-

Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Aeromonas hydrophila)

-

Appropriate growth medium (e.g., Luria-Bertani (LB) broth, Tryptic Soy Broth (TSB))

-

This compound

-

Solvent for the inhibitor (e.g., DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Glacial Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation:

-

Grow a bacterial culture overnight in the appropriate liquid medium at the optimal temperature with shaking.

-

The following day, dilute the overnight culture in fresh medium to a starting optical density at 600 nm (OD600) of 0.05.

-

-

Plate Setup:

-

Prepare serial dilutions of this compound in the growth medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤0.5%).

-

To each well of a 96-well plate, add 100 µL of the diluted bacterial culture.

-

Add 100 µL of the this compound dilutions to the corresponding wells.

-

Include the following controls:

-

Negative Control: 100 µL of bacterial culture + 100 µL of medium with the solvent.

-

Blank Control: 200 µL of sterile medium.

-

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.

-

-

Quantification of Biofilm:

-

After incubation, carefully discard the planktonic culture from each well.

-

Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells.

-

Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the Crystal Violet solution and wash the wells thoroughly with water.

-

Add 200 µL of 30% glacial acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 595 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100

-

Experimental Workflow Diagram

Caption: Workflow for a crystal violet-based biofilm inhibition assay.

Concluding Remarks

The use of this compound as a quorum sensing inhibitor offers a targeted approach to control biofilm formation. The protocols and information provided herein serve as a comprehensive guide for researchers to investigate its potential in various bacterial systems. It is recommended to perform dose-response experiments and to assess the compound's effect on bacterial viability to ensure that the observed biofilm inhibition is not due to bactericidal or bacteriostatic effects. Further investigations into the efficacy of this compound against a broader range of pathogenic bacteria are warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

Application Notes and Protocols for Testing N-cis-octadec-9Z-enoyl-L-Homoserine lactone as a Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.[1][2] This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[3] The accumulation of AHLs at high cell densities triggers the activation of transcriptional regulators, leading to the expression of genes involved in virulence, biofilm formation, and antibiotic resistance.[1][2]

Signaling Pathway Overview

Bacterial quorum sensing is a complex regulatory network. The canonical LuxI/LuxR-type QS system in Gram-negative bacteria serves as a fundamental model. The LuxI-family synthase produces an AHL autoinducer, which, upon reaching a threshold concentration, binds to and activates the LuxR-family transcriptional regulator. This complex then modulates the expression of target genes.

Caption: General overview of a bacterial LuxI/LuxR-type quorum sensing pathway.

Experimental Workflow for QS Inhibitor Testing

The evaluation of a potential QS inhibitor involves a multi-step process, starting with preliminary screening assays and progressing to more specific and complex analyses. This workflow ensures a comprehensive assessment of the compound's activity and mechanism of action.

Caption: A stepwise experimental workflow for testing a potential QS inhibitor.

Experimental Protocols

Protocol 1: Violacein Inhibition Assay using Chromobacterium violaceum

This assay is a primary screen for QS inhibitory activity. C. violaceum produces the purple pigment violacein, which is regulated by the CviI/CviR QS system.[1] Inhibition of violacein production without affecting bacterial growth indicates potential QS antagonism.[4]

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-